molecular formula C10H14FO3P B1626609 Diethyl (4-fluorophenyl)phosphonate CAS No. 310-40-7

Diethyl (4-fluorophenyl)phosphonate

Cat. No. B1626609
CAS RN: 310-40-7
M. Wt: 232.19 g/mol
InChI Key: QEDFAKHSYNQHGG-UHFFFAOYSA-N
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Description

Diethyl (4-fluorophenyl)phosphonate is an organophosphorus compound. It has a molecular formula of CHFOP and an average mass of 262.215 Da .


Molecular Structure Analysis

The molecular structure of Diethyl (4-fluorophenyl)phosphonate consists of a phosphonate group attached to a 4-fluorophenyl group . The exact 3D structure is not provided in the searched resources.


Chemical Reactions Analysis

While specific chemical reactions involving Diethyl (4-fluorophenyl)phosphonate are not detailed in the searched resources, organophosphorus compounds are generally known for their reactivity and are used in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

Diethyl (4-fluorophenyl)phosphonate has a molecular formula of CHFOP, an average mass of 262.215 Da, and a monoisotopic mass of 262.077026 Da . Additional physical and chemical properties are not provided in the searched resources.

Scientific Research Applications

Corrosion Inhibition

Diethyl (4-fluorophenyl)phosphonate derivatives have shown promising results as corrosion inhibitors, particularly for mild steel in acidic environments. Research indicates that these compounds act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. Their efficiency in inhibiting corrosion has been supported by various methods including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDS) have provided insights into the inhibition mechanism, revealing that the orientation of inhibitors on the metallic surface and the interaction energies are critical factors in their performance (Gupta et al., 2017), (Moumeni et al., 2020).

Herbicidal Activity

Diethyl (4-fluorophenyl)phosphonate has been utilized as an important building block in the synthesis of N-phosphonoalkylpyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidines. These compounds have demonstrated potent herbicidal activity against both monocotyledonous and dicotyledonous plants, suggesting potential use as herbicides. This highlights the compound's significance in agricultural applications (Xiao et al., 2008).

Structural and Antiviral Properties

Diethyl (4-fluorophenyl)phosphonate derivatives have been synthesized and characterized for their structural properties. These derivatives have found applications as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents, showcasing their broad spectrum of potential medicinal uses. Specifically, some derivatives have shown significant antiviral activities against tobacco mosaic virus (TMV) and potato virus Y (PVY) (Ouahrouch et al., 2014), (Xie et al., 2017).

Synthesis of Complex Molecules

Diethyl (4-fluorophenyl)phosphonate has been used in the synthesis of various complex molecules, indicating its versatility in organic synthesis. This includes the synthesis of alkynes, phosphorylated isoindolinone derivatives, and luminescent ruthenium(II) bipyridyl-phosphonic acid complexes. The wide range of applications in synthesis underscores the compound's importance in chemical research and development (Marinetti & Savignac, 2003), (Jóźwiak et al., 2014), (Montalti et al., 2000).

Safety And Hazards

While specific safety data for Diethyl (4-fluorophenyl)phosphonate is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-diethoxyphosphoryl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDFAKHSYNQHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542552
Record name Diethyl (4-fluorophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (4-fluorophenyl)phosphonate

CAS RN

310-40-7
Record name Diethyl (4-fluorophenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-fluorobenzene (10.95 g, 62.57 mmol) was added to diethyl phosphite (8.86 mL, 68.8 mmol) at ambient temperature, followed by the addition of triethylamine (9.6 mL, 68.8 mmol). The resulting solution was degassed with nitrogen followed by the addition of tetrakis(triphenylphosphine)-palladium (3.0 g, 2.6 mmol). The resulting mixture was heated at 90° C. overnight. The reaction mixture was allowed to cool to ambient temperature and then ethyl acetate (350 mL) was added. The solution was washed with saturated sodium bicarbonate (350 mL) and then with saturated brine (2×350 mL). The crude product was purified by vacuum distillation (ca. 98° C., 0.6 Torr) to yield 8.956 g of 4-fluorophenyl-phosphonic acid diethyl ester (38.6 mmol, 94% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.88-7.80 (m, 2H); 7.20-7.14 (m 2H); 4.22-4.04 (m, 4H); 1.36-1.32 (t, 6H); ESMS (m/z): (M+1)+ found, 233.
Quantity
10.95 g
Type
reactant
Reaction Step One
Quantity
8.86 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Lapierre, TMT Le, B Schiavi, D Thevenet… - … Process Research & …, 2023 - ACS Publications
Herein we disclose our study toward the synthesis of aryl phosphonates using either photocatalytic conditions or a photoinduced process. First, a phosphonylation reaction catalyzed by …
Number of citations: 2 pubs.acs.org
B Huszár, Z Mucsi, G Keglevich - The Journal of Organic …, 2023 - ACS Publications
A less-studied halogen-free variation of the Hirao reaction involving the coupling of arylboronic acids with >P(O)H reagents, such as diarylphosphine oxides, diethyl phosphite, and ethyl …
Number of citations: 5 pubs.acs.org
N Dupper - 2017 - escholarship.org
Allylic alcohols can be transformed into γ,δ-unsaturated α,α-dibromo esters through a two-step process: formation of a bromal-derived mixed acetal, followed by tandem …
Number of citations: 0 escholarship.org
L Pan - 2021 - scholarworks.iupui.edu
Aromatic rings are universal motifs in natural products, pharmaceuticals, agrochemicals, and wide variety of organic materials. Aromatic halides are widely used as synthetic precursors …
Number of citations: 3 scholarworks.iupui.edu
G Keglevich, A Grün, A Bölcskei, L Drahos… - Heteroatom …, 2012 - Wiley Online Library
A series of substituted diethyl arylphosphonates was synthesized by the microwave‐assisted Arbuzov reaction of triethyl phosphite and aryl bromides in the presence of NiCl 2 as the …
Number of citations: 64 onlinelibrary.wiley.com

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